molecular formula C₁₅H₁₁NO₂ B1154562 5-Benzylindoline-2,3-dione

5-Benzylindoline-2,3-dione

Cat. No.: B1154562
M. Wt: 237.25
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzylindoline-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound features a benzyl substitution at the N-1 position of the indoline ring, a modification that is frequently employed to enhance and modulate biological potency. The isatin core is a key structural component in several FDA-approved drugs, such as the anticancer agent Sunitinib, highlighting its significant value in drug discovery . In research settings, N-benzyl-substituted indoline-2,3-diones have demonstrated considerable potential across multiple therapeutic areas. Structural analogs of this compound have shown promising anticancer activity in studies, with some derivatives functioning as potent radiosensitizers that enhance the efficacy of radiation therapy against resistant cancer cell lines . Furthermore, the isatin pharmacophore is widely investigated for its antimicrobial properties . Related 5-fluoro and triazole-linked isatin derivatives exhibit potent activity against various bacterial and fungal strains, in some cases outperforming standard drugs like Ciprofloxacin and Fluconazole, making them valuable scaffolds for developing new anti-infective agents . Additionally, isatin-based benzene sulfonamide hybrids have been extensively studied as inhibitors of α-glucosidase and α-amylase enzymes , representing a strategic approach for managing postprandial hyperglycemia in type 2 diabetes . The versatility of the isatin nucleus also extends to anticonvulsant research , where various 1-benzyl-5-substituted indoline-2,3-dione derivatives have displayed significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C₁₅H₁₁NO₂

Molecular Weight

237.25

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Benzylindoline 2,3 Dione

General Synthetic Approaches to N-Benzylated Indoline-2,3-diones

While the target compound is substituted at the C5 position, understanding the synthesis of N-benzylated (N1-substituted) analogues is fundamental, as these methods are often adapted for more complex derivatives or used in multi-step syntheses where N-protection is required.

N-Alkylation and Related Benzylation Procedures

The direct N-alkylation of the isatin (B1672199) nucleus is a common and efficient method for introducing substituents at the N1 position. nih.gov This transformation is typically achieved by generating the isatin anion with a suitable base, followed by nucleophilic substitution with an alkylating agent, such as a benzyl (B1604629) halide. nih.govsysrevpharm.org The reactivity of the isatin N-H bond makes it susceptible to deprotonation, forming a highly conjugated anion that readily reacts with electrophiles. nih.govsysrevpharm.org

Commonly employed bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃), and sodium hydroxide (B78521) (NaOH) in various solvents. nih.gov Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used to facilitate the reaction. nih.govksu.edu.sa The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net

For instance, the N-benzylation of isatin and its 5-substituted derivatives (such as 5-methoxyisatin (B1196686) and 5-fluoroisatin) has been successfully carried out using benzyl iodide or benzyl chloride in the presence of K₂CO₃ and catalytic potassium iodide (KI) in acetonitrile. sysrevpharm.org Similarly, a protocol involving K₂CO₃ in DMF under microwave assistance provides high yields of N-alkylated isatins. researchgate.net

Table 1: Selected Conditions for N-Benzylation of Isatin Derivatives

Isatin DerivativeAlkylating AgentBase/SolventConditionsYieldReference
IsatinBenzyl chlorideK₂CO₃ / AcetonitrileStirring, room temp.79% sysrevpharm.org
5-MethoxyisatinBenzyl chlorideK₂CO₃ / AcetonitrileStirring, room temp.90% sysrevpharm.org
IsatinBenzyl halidesK₂CO₃ or Cs₂CO₃ / DMF or NMPMicrowave IrradiationHigh nih.gov
5-Bromoisatin (B120047)Benzyl bromideK₂CO₃ / AcetonitrileRefluxNot specified mdpi.com

Functional Group Interconversion Routes to Benzylindoline Scaffolds

Another FGI approach involves the oxidation of N-benzylated indole (B1671886) derivatives. An environmentally benign method utilizes O₂ as the oxidant in the presence of a photosensitizer to convert N-alkylated indoles into the corresponding N-alkylated isatins. nih.gov This highlights a modern approach to creating the indoline-2,3-dione core after the N-benzyl group is already in place.

Regioselective Introduction of the Benzyl Moiety at the C5 Position

Synthesizing 5-benzylindoline-2,3-dione requires precise control over the regioselectivity of the benzylation reaction, directing it to the C5 position of the benzene (B151609) ring of the isatin core.

Precursor-Based Synthesis: From 5-Substituted Indoline-2,3-diones

A robust and widely used strategy involves starting with an isatin derivative that already bears a functional group at the C5 position, which can then be converted into a benzyl group. researchgate.netresearchgate.net Halogenated isatins, particularly 5-bromoisatin, are common precursors for this purpose. The bromo-substituent serves as a handle for transition metal-catalyzed cross-coupling reactions.

For example, Suzuki coupling reactions, which form carbon-carbon bonds, can be employed. Reacting 5-bromoisatin with a suitable benzylboronic acid or ester in the presence of a palladium catalyst and a base would yield this compound. nih.gov This method is highly versatile and allows for the introduction of a wide variety of substituted benzyl groups. A microwave-assisted Suzuki coupling has been reported for coupling 5-bromoisatin with various boronic acids to afford 5-aryl isatins in high yields (70-80%). nih.gov

Table 2: Representative Precursor-Based Synthesis of 5-Aryl Isatins

Starting MaterialCoupling PartnerReaction TypeConditionsProduct TypeReference
5-BromoisatinArylboronic acidsSuzuki CouplingMicrowave-assisted5-Arylisatins nih.gov

Strategic Functionalization at the C5 Position

Directing a benzyl group to the C5 position of an unsubstituted isatin ring via C-H functionalization is a more modern and atom-economical approach. However, controlling regioselectivity can be challenging due to the presence of multiple C-H bonds on the aromatic ring. nih.gov Research into the direct C-H functionalization of indoles has shown that the C5 position can be targeted under specific conditions. For instance, a highly regioselective C5-H direct iodination of indoles has been developed, providing a C5-functionalized intermediate that can potentially undergo subsequent cross-coupling reactions to introduce a benzyl group. rsc.org

While direct C5-benzylation of isatin is not widely documented, palladium-catalyzed C-H functionalization reactions on related heterocyclic systems offer a potential pathway. For example, a palladium-catalyzed olefination of isatins at the C5 position has been developed, demonstrating that selective functionalization at this site is feasible with the appropriate ligand and catalyst system. acs.org This suggests that a similar cross-coupling reaction with benzylating agents could be a viable, though currently less explored, synthetic route.

Further Derivatization of the this compound Core

Once the this compound core is synthesized, it serves as a versatile platform for further chemical modifications. researchgate.net The reactivity of the isatin scaffold is primarily centered at the C3-carbonyl group, which readily undergoes condensation reactions.

A common derivatization strategy involves the reaction of the C3-keto group with various primary amines, hydrazines, hydrazides, or semicarbazides to form Schiff bases or hydrazones. sysrevpharm.orgksu.edu.sanih.gov These reactions are typically catalyzed by a few drops of glacial acetic acid in a solvent like ethanol (B145695) and often proceed with good yields upon heating. nih.govmdpi.com

Table 3: Common Derivatization Reactions at the C3-Position of Isatins

Isatin SubstrateReagentReaction TypeProductReference
N-Benzyl-5-bromoisatinThiosemicarbazide (B42300)CondensationThiosemicarbazone mdpi.com
5-MethylisatinSubstituted benzoylhydrazinesCondensationN'-[5-methyl-2-oxoindolin-3-ylidene]benzohydrazide mdpi.com
N-Benzylisatin derivativesSulphanilamideCondensationSchiff Base sysrevpharm.org
5-Substituted isatinsHydrazine (B178648) derivativesCondensationHydrazone mdpi.com

Modifications at the C3 Carbonyl Position (e.g., Hydrazone Formation, Spiro Derivatization)

The C3-carbonyl of the indoline-2,3-dione nucleus behaves as a typical ketone and is highly susceptible to nucleophilic attack, making it a primary site for chemical modification.

Hydrazone Formation

Condensation reactions between the C3-carbonyl of isatin derivatives and various hydrazine-containing compounds readily yield hydrazone derivatives. This reaction is a versatile method for introducing a wide array of functional groups. For instance, the reaction of N-substituted isatins with reagents like thiosemicarbazide or phenylhydrazine (B124118) typically proceeds under reflux in an alcoholic solvent, often with an acid catalyst, to afford the corresponding 3-hydrazonoindolin-2-ones.

A representative reaction involves heating an N-benzyl-5-bromoindoline-2,3-dione with thiosemicarbazide in ethanol with a catalytic amount of acetic acid. This reaction leads to the formation of 2-(1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide in good yields. Similarly, reactions with other hydrazine derivatives, such as phenylhydrazine and hydrazine hydrate (B1144303), have been reported for various sulfonyl-substituted indoline-2,3-diones.

Spiro Derivatization

The C3-carbonyl is also a key anchor point for constructing complex spirocyclic systems. Spirooxindoles are a prominent class of compounds in pharmaceutical research, and their synthesis often involves the C3-ketone of an isatin derivative. Multi-component reactions are a particularly efficient strategy for creating these architectures.

One common approach is the one-pot, three-component reaction involving an isatin, an amino acid (such as (S)-pipecolic acid), and an electron-deficient alkene. This cycloaddition reaction proceeds with high regio- and stereospecificity to form novel spiro[indoline-3,3'-indolizine] derivatives. mdpi.com Another example is the condensation reaction of isatins with alicyclic aminocarboxamides, which can be catalyzed to produce spiro[methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. researchgate.net These reactions highlight the utility of the C3 position in building molecular complexity.

Reactions at the Indole Nitrogen (N-1)

The N-1 position of the indoline-2,3-dione ring possesses an acidic proton that can be readily removed by a base, allowing for subsequent reactions with various electrophiles, most notably alkylation and acylation.

N-alkylation is a common strategy to introduce substituents that can modulate the compound's physicochemical properties. The synthesis of N-benzyl derivatives of isatins exemplifies this transformation. For example, 1-benzyl-5-chloroindoline-2,3-dione can be prepared by treating 5-chloro-1H-indole-2,3-dione with benzyl bromide. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the indole nitrogen.

Transformations Involving the C2 Carbonyl Position

While the C3-ketone is the more reactive carbonyl, the C2-amide carbonyl can also participate in specific transformations, often involving ring-opening of the indoline (B122111) system. The Pfitzinger reaction is a classic example of such a transformation, converting isatins into substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net

The reaction mechanism begins with the base-catalyzed hydrolysis of the C2-amide bond, which opens the five-membered ring to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with another carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.orgijsr.net This reaction provides a powerful method for transforming the indoline-2,3-dione scaffold into a completely different heterocyclic system. The reaction is typically performed in a strong alkaline medium. ijsr.netui.ac.id

Optimization and Green Chemistry Aspects in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The principles of green chemistry, such as waste reduction, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like isatin derivatives.

In the context of derivatizing the indoline-2,3-dione core, several greener methodologies have been explored. For the synthesis of spiro compounds, which are important isatin derivatives, cost-effective and ecologically favorable techniques have been developed. These include high-speed ball milling (a solvent-free approach), microwave irradiation (which can significantly reduce reaction times and energy consumption), and continuous flow techniques. researchgate.net These methods offer sustainable alternatives to conventional synthesis that often rely on volatile organic solvents and prolonged heating. researchgate.net

Furthermore, the choice of solvent is a critical aspect of green chemistry. The use of water as a reaction medium is highly desirable. Some synthetic routes, such as certain Pfitzinger reactions for the synthesis of quinoline-4-carboxylic acids from isatins, have been successfully adapted to be performed in water, simplifying the procedure and reducing environmental impact.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 5 Benzylindoline 2,3 Dione

Nucleophilic and Electrophilic Reactivity of the Dione (B5365651) System

The reactivity of the 5-benzylindoline-2,3-dione core is dominated by the properties of its vicinal carbonyl groups at the C2 and C3 positions. The C3-carbonyl group is particularly electrophilic due to the adjacent electron-withdrawing C2-carbonyl and the influence of the lactam functionality. This pronounced electrophilicity makes the C3 carbon the primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond creates a partial positive charge on the carbon atom, rendering it highly susceptible to attack by a wide range of nucleophiles. rsc.org

Common nucleophilic addition reactions at the C3-carbonyl include the addition of organometallic reagents, enolates, and various heteroatom nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield 3-hydroxy-2-oxindole derivatives. The C2-carbonyl, being an amide, is generally less reactive towards nucleophiles than the C3-ketone. However, under forcing conditions or with highly reactive nucleophiles, reactions at the C2 position can also occur, often leading to ring-opening of the lactam.

Mechanistic Investigations of Condensation Reactions

Condensation reactions are a cornerstone of isatin (B1672199) chemistry, providing pathways to a variety of important heterocyclic structures. For this compound, these reactions typically involve the highly reactive C3-carbonyl group.

Pfitzinger Reaction: The Pfitzinger reaction is a classic condensation that transforms isatins into quinoline-4-carboxylic acids. The mechanism, when applied to this compound, begins with a base-catalyzed hydrolysis of the C2-N1 amide bond, opening the five-membered ring to form a keto-acid intermediate (an isatinate). nih.govmdpi.com This intermediate then condenses with a carbonyl compound containing an α-methylene group. The aniline (B41778) nitrogen of the opened ring reacts with the ketone or aldehyde to form an imine, which tautomerizes to its more stable enamine form. nih.gov An intramolecular cyclization then occurs as the enamine attacks the keto group, followed by dehydration to yield the aromatic 6-benzylquinoline-4-carboxylic acid. nih.gov

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases (or imines) at the C3 position. The mechanism is a nucleophilic addition-elimination process. rsc.orgnih.gov The lone pair of the primary amine nitrogen acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon. This results in the formation of a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine. rsc.org The carbinolamine is typically unstable and, under acidic or thermal conditions, eliminates a molecule of water to form the final C=N double bond of the Schiff base. svedbergopen.com

Cycloaddition Reactions and Their Diastereoselectivity

Cycloaddition reactions involving derivatives of this compound are powerful tools for constructing complex, three-dimensional spirocyclic frameworks, particularly spirooxindoles. The most prominent of these is the 1,3-dipolar cycloaddition of azomethine ylides.

The reaction is typically a three-component process involving this compound, an amino acid (such as sarcosine (B1681465) or proline), and a dipolarophile (an electron-deficient alkene). biomedres.usrsc.org The initial step is the condensation of the isatin C3-carbonyl with the amino acid, which upon heating, undergoes decarboxylation to generate a non-stabilized azomethine ylide in situ. This 1,3-dipole then reacts with the dipolarophile in a [3+2] cycloaddition manner to construct a five-membered pyrrolidine (B122466) ring spiro-fused at the C3 position of the oxindole (B195798) core. biomedres.usmdma.ch

These reactions often proceed with high diastereoselectivity, which is influenced by the steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile. The cycloaddition can proceed through either an exo or endo transition state, leading to different diastereomers. The observed stereochemistry is often rationalized by frontier molecular orbital (FMO) theory and steric considerations that favor the least hindered approach of the dipole and dipolarophile. vanderbilt.edu For instance, the reaction of the azomethine ylide derived from 5-benzylisatin and sarcosine with various chalcones can lead to highly functionalized spiro[pyrrolidin-3,2′-oxindole] derivatives with excellent control over the relative stereochemistry of the newly formed chiral centers. nih.gov

EntryIsatin DerivativeAmino AcidDipolarophileProductDiastereomeric Ratio (dr)Ref
1N-methylisatinSarcosine(E)-Chalcone1'-Methyl-2-oxo-4',5'-diphenylspiro[indoline-3,2'-pyrrolidine]>99:1 vanderbilt.edu
2IsatinL-prolineDimethyl maleateSpiro[indoline-3,2'-pyrrolizidine]-dicarboxylate99:1 biomedres.us
3N-benzylisatinBenzylamineBenzylideneacetone4'-Acetyl-1'-benzyl-5'-phenylspiro[indoline-3,2'-pyrrolidine]>95:5 rsc.org
4IsatinTrifluoroethylamineChalcone5'-CF3-substituted 3,2'-pyrrolidinyl spirooxindole>99:1 nih.gov

While less common, the isatin moiety can also participate in other types of cycloadditions. The C2=C3 enone system within certain isatin derivatives can potentially act as a dienophile in [4+2] Diels-Alder reactions, though this requires highly reactive dienes due to the inherent stability of the isatin core. mdpi.com

Oxidation and Reduction Pathways

The dione system of this compound is susceptible to both oxidation and reduction, leading to structurally distinct products.

Oxidation: Oxidation of the isatin core typically results in the cleavage of the C2-C3 bond. A common transformation is the oxidation of isatins to isatoic anhydrides. This can be achieved using oxidizing agents such as hydrogen peroxide in the presence of a suitable catalyst or under basic conditions. mdpi.comcardiff.ac.uk The reaction involves nucleophilic attack of the hydroperoxide anion at the C2-carbonyl, followed by rearrangement and cleavage of the five-membered ring to form an N-carboxyanthranilic acid derivative, which then cyclizes to the six-membered isatoic anhydride. The presence of the 5-benzyl group is not expected to interfere with this transformation.

Reduction: The reduction of this compound can occur selectively at one or both carbonyl groups.

Selective Reduction of C3-carbonyl: The more reactive C3-ketone can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. rsc.org This transformation yields 5-benzyl-3-hydroxyindolin-2-one.

Reduction to Oxindole: More vigorous reduction conditions can reduce the C3-carbonyl to a methylene (B1212753) group, affording 5-benzyloxindole.

Reduction to Indoline (B122111): Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure, can reduce both the C2 and C3 carbonyls, as well as the C=C bond in the pyrrole (B145914) ring, leading to the formation of 5-benzylindoline. The use of NaBH₄ in carboxylic acid media, such as acetic acid, can also achieve reduction of the indole (B1671886) core to an indoline. mdma.ch

Reagent / ConditionsPrimary ProductFunctional Group Transformation
H₂O₂ / base6-Benzylisatoic anhydrideRing expansion / oxidation
NaBH₄ / MeOH5-Benzyl-3-hydroxyindolin-2-oneC3=O → C3-OH
H₂ / Pd-C (vigorous)5-BenzyloxindoleC3=O → CH₂
LiAlH₄ or NaBH₄ / Acetic Acid5-BenzylindolineC2=O & C3=O → CH₂ & CH₂

Exploration of Intramolecular Rearrangements and Cyclizations

Derivatives of this compound can undergo several types of intramolecular rearrangements and cyclizations, often triggered by acidic, basic, or thermal conditions. These reactions can lead to the formation of novel and complex heterocyclic systems.

One notable transformation is the ring expansion of the isatin core. Under certain conditions, isatins can rearrange to form quinoline (B57606) or quinoxaline (B1680401) derivatives. For example, the reaction of isatins with α-diazoesters can lead to a catalytic asymmetric ring expansion, yielding 2-quinolone derivatives. nih.gov This involves the formation of a carbene which adds to the C3-carbonyl, followed by a rearrangement cascade.

Intramolecular cyclizations can occur if a suitable functional group is present on a substituent, either on the N1-position or on the 5-benzyl group. For instance, if the N1-position is substituted with an alkyl chain containing a nucleophilic group, this group could potentially attack the C3-carbonyl, leading to the formation of a new fused ring system. Similarly, functionalization of the benzyl (B1604629) group could provide a tethered nucleophile or electrophile to engage in intramolecular reactions. For example, a suitably placed amino or hydroxyl group on an N-alkyl chain can lead to the formation of fused polycyclic systems through intramolecular condensation with the C3-carbonyl.

Furthermore, transannular reactions can occur in more complex derivatives. In systems where a larger ring has been formed from the isatin core, subsequent intramolecular reactions can lead to the formation of new, bridged, or fused heterocyclic structures. port.ac.uk

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Benzylindoline 2,3 Dione and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in 5-benzylindoline-2,3-dione. The FT-IR spectrum provides a distinct fingerprint of the molecule, characterized by specific absorption bands corresponding to the vibrational modes of its bonds.

The most prominent features in the FT-IR spectrum of N-benzylisatin derivatives are the stretching vibrations of the two carbonyl (C=O) groups within the indoline-2,3-dione core. The ketone carbonyl at the C-3 position and the amide carbonyl at the C-2 position typically exhibit strong absorption bands in the region of 1728-1608 cm⁻¹. The exact positions can be influenced by the electronic environment and intermolecular interactions. Aromatic C-H stretching vibrations from both the indoline (B122111) and benzyl (B1604629) rings are observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge of the benzyl group appears in the 2920-2970 cm⁻¹ range. sysrevpharm.org Aromatic C=C stretching vibrations are typically found between 1465 and 1492 cm⁻¹. sysrevpharm.org

These spectral assignments allow for the confirmation of the core structure and the successful incorporation of the benzyl substituent. Conformational insights can be inferred from slight shifts in peak positions, which may indicate different crystal packing arrangements or intermolecular hydrogen bonding in the solid state.

Table 1: Characteristic FT-IR Vibrational Frequencies for N-Benzylisatin Derivatives. sysrevpharm.org
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3032 - 3086
Aliphatic C-H (-CH₂-)Stretching2960 - 2970
Carbonyl (C=O)Stretching1608 - 1728
Aromatic C=CStretching1465 - 1492

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of a representative compound like 1-benzyl-5-chloroindoline-2,3-dione, the methylene protons (-CH₂-) of the benzyl group typically appear as a sharp singlet around 4.90 ppm. mdpi.com The aromatic protons of the benzyl group and the substituted indoline ring resonate in the downfield region, generally between 6.8 and 7.6 ppm, with their specific chemical shifts and coupling patterns determined by their positions and the nature of any substituents. mdpi.comscispace.com

The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbons. The C-3 ketone carbon (C=O) resonates at a characteristic downfield position around 183.24 ppm, while the C-2 amide carbon (N-C=O) appears further upfield at approximately 164.45 ppm. mdpi.com The methylene carbon of the benzyl group is typically observed around 44.24 ppm. mdpi.com The remaining aromatic carbons produce a series of signals in the 112-145 ppm range. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to correlate proton and carbon signals, confirming the complete structural assignment.

While isatin (B1672199) itself can exhibit lactam-lactim tautomerism, this is precluded in this compound due to the substitution at the N-1 position, which locks the molecule in the dione (B5365651) (lactam) form. chemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Benzyl-5-chloroindoline-2,3-dione in CDCl₃. mdpi.com
Atom¹H NMR (ppm)¹³C NMR (ppm)
-CH₂- (benzyl)4.90 (s, 2H)44.24
Aromatic-H (benzyl & indoline)7.26 - 7.56 (m)112.30 - 144.43
C-2 (N-C=O)-164.45
C-3 (C=O)-183.24

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways, which aids in structural confirmation. In positive ion mode, the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. scispace.com

Tandem mass spectrometry (MS/MS) studies on N-benzyl substituted isatin derivatives reveal a characteristic and diagnostic fragmentation pattern. researchgate.netresearchgate.net The primary fragmentation event involves the cleavage of the C-C bond of the methylene bridge, rather than the N-C bond. researchgate.netresearchgate.net This results in the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺, m/z 91) and a fragment corresponding to the isatin core with a methylene radical attached (m/z 160 for an unsubstituted isatin core). researchgate.net Further fragmentation of the isatin-containing ion typically proceeds through the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment ion with m/z 132. researchgate.netresearchgate.net This predictable fragmentation is a key signature for identifying N-benzylisatin scaffolds in complex mixtures.

Table 3: ESI-MS Fragmentation Data for N-Benzylisatin Derivatives. researchgate.netresearchgate.net
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
[M+H]⁺91[M+H - 91]Formation of tropylium cation (benzyl moiety)
[M+H]⁺[M+H - 91 + 1][C₇H₇]Formation of isatin core fragment
[Isatin Core Fragment]⁺[Isatin Core Fragment - 28]⁺COLoss of carbon monoxide

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Studies on closely related analogs, such as 1-benzyl-5-methylindoline-2,3-dione (B4741191) and 1-benzyl-5-chloroindoline-2,3-dione, reveal key structural features. nih.govmiami.edu The molecule is decidedly non-planar. The isatin moiety itself is nearly planar, but the benzyl ring is oriented almost perpendicularly to it. nih.govmiami.edu The dihedral angle between the mean plane of the isatin system and the benzyl ring is typically found to be in the range of 74-87°. nih.govmiami.eduresearchgate.net

The crystal packing is stabilized by a network of intermolecular interactions. nih.govresearchgate.net Weak C-H···O hydrogen bonds are commonly observed, where hydrogen atoms from the benzyl or indoline rings interact with the carbonyl oxygen atoms of adjacent molecules, often forming chain or slab-like structures. chemicalbook.comnih.govmiami.edu Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules contribute to the stability of the crystal lattice, with centroid-to-centroid distances typically around 3.6-3.8 Å. chemicalbook.comnih.gov

Table 4: Representative Crystallographic Data for 1-Benzyl-5-methylindoline-2,3-dione. miami.edu
ParameterValue
Chemical FormulaC₁₆H₁₃NO₂
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.6122 (15)
b (Å)8.3882 (9)
c (Å)20.911 (2)
Dihedral Angle (Isatin/Benzyl)74.19 (12)°

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the this compound molecule. The spectrum of isatin derivatives is generally characterized by two main absorption regions. An intense band typically observed between 260 nm and 350 nm is attributed to π → π* transitions within the aromatic system. A weaker, lower-energy absorption band in the visible region (350 nm to 600 nm) corresponds to n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms and intramolecular charge transfer. For 1-benzyl-1H-indole-2,3-dione, a λₘₐₓ has been reported at 421 nm in ethanol (B145695). chemicalbook.com

The position and intensity of the absorption bands of isatin derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netnih.gov Increasing solvent polarity often leads to shifts in the absorption maxima. For n → π* transitions, a hypsochromic (blue) shift is typically observed in more polar solvents because the polar solvent molecules stabilize the non-bonding ground state electrons more than the excited state. Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity.

Some isatin derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. The emission spectra are also influenced by the solvent environment. Generally, an increase in solvent polarity leads to a larger Stokes shift (the difference between the absorption and emission maxima) due to the stabilization of the more polar excited state by the solvent molecules. researchgate.net

Table 5: General Photophysical Properties of Isatin Derivatives. chemicalbook.com
PropertyDescriptionTypical Range
π → π* AbsorptionHigh-energy transition in the aromatic system260 - 350 nm
n → π* AbsorptionLow-energy transition of carbonyl groups350 - 600 nm
λₘₐₓ (1-benzylisatin in EtOH)Maximum absorption wavelength421 nm
SolvatochromismShift in λₘₐₓ with solvent polarityObserved

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of quantum yields for this compound and its derivatives is crucial for applications in fluorescence sensing and imaging. The quantum efficiency of related heterocyclic dyes is often highly dependent on the solvent, with the highest values typically obtained in non-polar solvents. nih.gov In polar environments, non-radiative decay pathways can become more dominant, leading to a decrease in fluorescence quantum yield. nih.gov While specific quantum yield values for this compound are not widely reported, studies on similar fluorophores indicate that this property is sensitive to both molecular structure and the surrounding medium.

Solvatochromic Effects

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a powerful tool for investigating the electronic structure of molecules. In the case of isatin derivatives, the position of the UV-Vis absorption bands is sensitive to the solvent environment. This sensitivity arises from differential solvation of the ground and excited states of the molecule.

While specific solvatochromic data for this compound is not extensively documented in readily available literature, studies on the parent compound, isatin, and its other derivatives provide a foundational understanding. For instance, isatin typically exhibits three absorption bands in the UV-visible region, corresponding to π-π* and n-π* electronic transitions. The position of the longer wavelength n-π* transition is particularly susceptible to solvent effects.

In polar solvents, the ground state of the isatin moiety is stabilized to a greater extent than the excited state, leading to a hypsochromic (blue) shift in the absorption maximum. Conversely, in nonpolar solvents, a bathochromic (red) shift may be observed. The benzyl group at the N1 position in this compound is expected to influence the electronic distribution within the isatin core, potentially modulating its solvatochromic behavior.

To illustrate the expected trends, a hypothetical data table is presented below, based on the known behavior of similar isatin derivatives. This table highlights the anticipated shifts in the maximum absorption wavelength (λmax) in solvents of varying polarity.

SolventPolarity (ET(30) kcal/mol)Hypothetical λmax (nm)
n-Hexane31.0430
Toluene33.9425
Chloroform39.1415
Acetone42.2410
Ethanol51.9400
Methanol55.5395
Water63.1390

Electrochemical Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of organic molecules like this compound. These methods provide information on oxidation and reduction potentials, the number of electrons transferred in redox processes, and the stability of the resulting radical ions.

The electrochemical behavior of the isatin core is well-established. It typically undergoes a two-step reduction process. The first step involves a one-electron reduction to form a radical anion, which is often reversible. The second one-electron reduction leads to the formation of a dianion. The presence of the benzyl group at the N1 position can influence these redox potentials by altering the electron density at the isatin core.

Studies on various N-substituted isatin derivatives have shown that the nature of the substituent affects the ease of reduction and oxidation. Generally, electron-donating groups make the molecule easier to oxidize and harder to reduce, while electron-withdrawing groups have the opposite effect. The benzyl group is generally considered to be weakly electron-donating.

The electrochemical characterization of this compound would involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte and scanning a potential range to observe its oxidation and reduction peaks. A typical cyclic voltammogram would reveal the potentials at which these redox events occur.

Based on the known electrochemical behavior of isatin and its derivatives, a table of expected redox potentials for this compound is presented below. These values are illustrative and would need to be confirmed by experimental studies.

ProcessPotential (V vs. Ag/AgCl)Characteristics
First Reduction (Epc1)-0.8 to -1.0Quasi-reversible, formation of radical anion
Second Reduction (Epc2)-1.2 to -1.5Irreversible, formation of dianion
Oxidation (Epa)+1.5 to +1.8Irreversible

Further detailed electrochemical investigations could also explore the kinetics of the electron transfer processes and the effects of different electrode materials and scan rates on the redox behavior of this compound and its derivatives.

Computational and Theoretical Analysis of this compound: A Review of Current Scientific Literature

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules, offering insights into their electronic structure, reactivity, and potential interactions with biological systems. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and molecular docking are standard practices in the characterization of novel compounds.

While extensive computational studies have been performed on structurally related compounds, such as 1-benzylindoline-2,3-dione (N-benzylisatin) and other derivatives with substitutions at the 1, 5, and other positions, these findings cannot be directly extrapolated to this compound. The specific placement of the benzyl group at the 5-position of the indoline ring system would uniquely influence the molecule's electronic and steric properties.

Consequently, without dedicated research and published data for this compound, it is not possible to provide a scientifically accurate and detailed analysis for the following topics as requested:

Computational Chemistry and Theoretical Investigations of 5 Benzylindoline 2,3 Dione

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Ligand-Protein Interaction Profiling and Hotspot Identification

This report underscores the absence of specific computational data for 5-Benzylindoline-2,3-dione and highlights an opportunity for future research to explore this particular isomer and contribute its theoretical profile to the broader scientific understanding of isatin (B1672199) derivatives.

Protein-Ligand Complex Stability Analysis

The stability of the complex formed between a ligand and its protein target is a critical determinant of its biological activity. In silico methods are frequently employed to predict and analyze this stability. For derivatives of indoline-2,3-dione, molecular docking is a primary tool to predict the binding orientation and affinity of the ligand within the active site of a protein. For instance, studies on N-alkyl-isatin-3-imino aromatic amine derivatives have utilized molecular docking to probe their interactions with the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. In such studies, the docking scores provide a quantitative estimate of the binding affinity.

Following docking, molecular dynamics (MD) simulations are often performed to assess the dynamic stability of the protein-ligand complex over time. Key parameters analyzed during MD simulations to ascertain stability include:

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. Regions of the protein that interact with the ligand are expected to show reduced fluctuations, indicating a stabilization of these residues upon ligand binding.

Hydrogen Bond Analysis: The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Stable and numerous hydrogen bonds are indicative of a strong and stable interaction.

For example, in a study of quinoline (B57606) derivatives targeting the SARS-CoV-2 main protease, the analysis of these parameters revealed comparable stability of the designed inhibitor-protein complex to that of a reference drug complex, supporting the potential of the designed compound. nih.gov While specific studies on this compound are not extensively detailed in the literature, the methodologies applied to its close analogs provide a robust framework for evaluating its potential protein-ligand complex stability.

Table 1: Key Parameters in Protein-Ligand Complex Stability Analysis

Parameter Description Implication of Stability
RMSD Measures the average deviation of atomic positions from a reference structure. A plateau in the RMSD plot indicates the system has reached equilibrium and the complex is stable.
RMSF Measures the fluctuation of individual residues around their average position. Lower fluctuations in binding site residues suggest stable ligand interaction.
Rg Represents the root mean square distance of the atoms from their common center of mass. A stable Rg value indicates the protein's compactness is maintained.
SASA The surface area of the molecule that is accessible to a solvent. A stable SASA suggests no major conformational changes that would expose buried residues.
Hydrogen Bonds The number and duration of hydrogen bonds formed between the protein and ligand. A high number of persistent hydrogen bonds indicates strong and specific binding.

Target Identification and Validation Through In Silico Approaches

A significant advantage of computational chemistry is its ability to predict potential biological targets for a novel compound, a process known as reverse docking or target fishing. For a scaffold like this compound, various web servers and databases can be utilized to identify putative protein targets. These platforms often employ algorithms that match the compound's structure and physicochemical properties to the binding sites of a vast library of known protein structures.

For a structurally related scaffold, 2-thiazolylimino-5-benzylidene-thiazolidin-4-one, in silico methods identified several potential targets, including cyclooxygenase-2 (COX-2), acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha. chemspider.com These predictions were subsequently substantiated through molecular docking studies to evaluate the binding affinity of the scaffold to these identified targets. chemspider.com

Similarly, derivatives of 1-benzyl-5-bromoindolin-2-one have been investigated as potential anticancer agents, with vascular endothelial growth factor receptor 2 (VEGFR-2) being identified and validated as a key target through molecular docking and subsequent biological assays. researchgate.net These examples highlight a common workflow for in silico target identification:

Initial Screening: Utilizing platforms like PharmMapper, TarFisDock, or databases such as BindingDB and ChEMBL to generate a list of potential protein targets.

Molecular Docking: Docking the compound of interest into the binding sites of the top-ranked potential targets to predict binding modes and estimate binding affinities.

Scoring and Ranking: Analyzing docking scores and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) to prioritize the most likely targets.

Molecular Dynamics Simulations: Performing MD simulations on the most promising protein-ligand complexes to validate the stability of the interaction, as described in the previous section.

This in silico approach provides a strong rationale for subsequent experimental validation, saving considerable time and resources in the drug discovery process. For this compound, this strategy could reveal novel therapeutic applications by identifying its most probable biological targets.

Table 2: Potential Protein Targets for Indoline-2,3-dione Scaffolds Identified Through In Silico Approaches

Potential Target Therapeutic Area Reference Compound
VEGFR-2 Cancer 1-Benzyl-5-bromoindolin-2-one derivatives researchgate.net
COX-2 Inflammation, Cancer 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one chemspider.com
Acetylcholinesterase Alzheimer's Disease 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one chemspider.com
Aldose Reductase Diabetic Complications 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one chemspider.com
Fatty Acid Amide Hydrolase (FAAH) Pain, Inflammation Isatin-based inhibitors nih.gov
Epidermal Growth Factor Receptor (EGFR) Cancer N-alkyl-isatin-3-imino aromatic amine derivatives
α-Glucosidase and α-Amylase Diabetes Indoline-2,3-dione-based benzene (B151609) sulfonamides rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules and their complexes. For this compound, MD simulations can provide critical insights into its conformational flexibility and the stability of its interactions with biological targets. nih.gov

A typical MD simulation involves calculating the forces between atoms and using these forces to predict their movements over short time intervals. By iterating these calculations, a trajectory of the molecule's motion over time is generated. These simulations are instrumental in understanding how a ligand like this compound adapts its conformation upon binding to a protein and the subsequent dynamic changes in the protein itself.

In a study on a potent isatin-based inhibitor of fatty acid amide hydrolase (FAAH), a 100 ns MD simulation was conducted to ascertain the stability of the inhibitor-FAAH complex. nih.gov The analysis of the simulation trajectory confirmed that the inhibitor remained stably bound within the active site, validating the docking results. nih.gov Similarly, MD simulations of a 1-benzyl-5-bromoindolin-2-one derivative in complex with VEGFR-2 were used to confirm the stability of the docked pose and to analyze the key interactions driving the binding. researchgate.net

The data derived from MD simulations, as detailed in Table 1 (RMSD, RMSF, Rg, SASA, and hydrogen bonds), collectively provide a comprehensive picture of the dynamic behavior and stability of the protein-ligand complex. This information is crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective analogs.

Advanced Topological Analysis (ELF, AIM) for Bonding and Reaction Mechanisms

While specific studies employing advanced topological analyses such as the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM) for this compound are not readily found in the literature, these methods provide a powerful theoretical framework for understanding the electronic structure and bonding in molecules.

Electron Localization Function (ELF): ELF is a method used in quantum chemistry to visualize the localization of electrons in a molecule. It is based on the comparison of the kinetic energy density of the electrons with that of a uniform electron gas. Regions of high ELF values correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, an ELF analysis could precisely map the covalent bonds, the lone pairs on the oxygen and nitrogen atoms, and the delocalized π-electron systems in the aromatic rings. This would provide a detailed picture of the molecule's electronic landscape, which is fundamental to its reactivity.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions a molecule's electron density into atomic basins. wiley-vch.de This allows for the properties of individual atoms within the molecule to be calculated. A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to characterize the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bonds). For this compound, AIM could be used to:

Quantify the strength and nature of the C=O, C-N, and C-C bonds within the indoline-2,3-dione core.

Characterize any intramolecular hydrogen bonds or other non-covalent interactions that contribute to its conformational preference.

Analyze how the electronic properties of the isatin core are influenced by the N-benzyl substituent.

These advanced topological methods offer a deeper, more quantitative understanding of the bonding and electronic structure than simpler models, providing a solid foundation for elucidating reaction mechanisms.

Theoretical Reaction Mechanism Elucidation and Kinetic Studies

Theoretical chemistry provides powerful tools to investigate the mechanisms and kinetics of chemical reactions. For this compound, computational methods like Density Functional Theory (DFT) can be used to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies.

For instance, the alkaline hydrolysis of the related compounds isatin and N-methylisatin has been studied kinetically, with a proposed mechanism involving nucleophilic attack at the amide carbonyl followed by ring-opening. researchgate.net A theoretical study of this reaction for this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and hydroxide (B78521) ion) and the final ring-opened product.

Transition State Searching: Locating the transition state structure for the rate-determining step of the reaction. This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactants and products.

Frequency Calculations: Calculating the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, one imaginary frequency for the transition state) and to obtain zero-point vibrational energies and thermal corrections.

Activation Energy Calculation: The difference in energy between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

Furthermore, DFT has been used to study the regiochemistry of 1,3-dipolar cycloaddition reactions involving substituted indoline-2,3-diones, with the theoretical results showing good agreement with experimental observations. semanticscholar.org Such studies can elucidate the factors controlling the selectivity of reactions involving the isatin scaffold.

By applying these computational methods, a detailed, step-by-step mechanism for various reactions of this compound can be elucidated, and the kinetics of these processes can be predicted. This theoretical understanding is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Biological and Pharmacological Investigations of 5 Benzylindoline 2,3 Dione: Mechanistic Insights

In Vitro Anti-Proliferative and Cytotoxic Activity Studies

Derivatives based on the benzylindoline-2,3-dione scaffold have demonstrated notable anti-proliferative effects across various human cancer cell lines. Research into these compounds often involves assessing their efficacy in inhibiting cancer cell growth and determining their selectivity towards malignant cells over normal, healthy cells.

Studies on a series of 1-benzyl-5-bromoindolin-2-one derivatives, which share a core structure with 5-benzylindoline-2,3-dione, revealed potent cytotoxic activity against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com The anti-proliferative effect, measured by the half-maximal inhibitory concentration (IC50), indicates the compound's potency. For instance, specific derivatives bearing a 4-arylthiazole moiety showed significant activity, with the most potent compound exhibiting an IC50 of 2.93 µM against MCF-7 cells. mdpi.com This highlights the potential of the benzyl-substituted indolin-2-one core in cancer research. mdpi.com

Table 1: In Vitro Anti-proliferative Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives

CompoundModificationIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A-549 (Lung Cancer)
Derivative 7c4-Arylthiazole moiety7.17 ± 0.94Data not specified
Derivative 7d4-Arylthiazole moiety2.93 ± 0.47Data not specified
Doxorubicin (Standard)-0.46 ± 0.080.61 ± 0.09

Data sourced from related studies on benzylindoline-2-one derivatives. mdpi.com

Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation

The anti-proliferative activity of benzylindoline-2,3-dione derivatives is often mediated by their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. doi.orgmdpi.com Mechanistic studies have provided a deeper understanding of how these compounds exert their cytotoxic effects at the molecular level.

Treatment of MCF-7 breast cancer cells with a potent 1-benzyl-5-bromoindolin-2-one derivative led to a significant arrest of the cell cycle at the G2/M phase. mdpi.com Flow cytometry analysis showed an increase in the cell population in the G2/M phase from 9.3% in untreated cells to 15.5% in treated cells. mdpi.com Concurrently, there was a marked increase in the sub-G1 population, which is indicative of apoptotic cells, from 0.8% to 9.7%. mdpi.com

This induction of apoptosis is further supported by the modulation of key regulatory proteins. The treatment resulted in the upregulation of pro-apoptotic proteins such as Bax and the activation of executioner caspases, including caspase-3 and caspase-9. mdpi.com Caspases are crucial mediators of apoptosis. mdpi.com Conversely, the levels of the anti-apoptotic protein Bcl-2 were downregulated, further shifting the cellular balance towards apoptosis. mdpi.com

Specific Target (e.g., VEGFR-2, Tubulin) Inhibition and Related Signaling Pathways

The anticancer effects of indoline-2,3-dione derivatives are frequently linked to their ability to inhibit specific molecular targets that are critical for tumor growth and survival. nih.gov One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov

Certain 1-benzyl-5-bromoindolin-2-one derivatives have been evaluated for their VEGFR-2 inhibitory activity. mdpi.com The most effective compounds from anti-proliferative assays were found to be moderate inhibitors of VEGFR-2, with IC50 values in the nanomolar range. mdpi.com For example, two derivatives, 7c and 7d, displayed VEGFR-2 inhibitory IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com By inhibiting VEGFR-2, these compounds can disrupt the signaling pathways that lead to endothelial cell proliferation and migration, thereby impeding tumor angiogenesis. nih.gov

While the indoline-2,3-dione scaffold is associated with various target inhibitions, specific data on the direct inhibition of tubulin by this compound is not extensively detailed in the available research. However, the development of dual inhibitors targeting both VEGFR-2 and tubulin is a known strategy in cancer therapy, suggesting the potential for related structures to possess such activity. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected 1-Benzyl-5-bromoindolin-2-one Derivatives

CompoundIC50 (µM)
Derivative 7c0.728
Derivative 7d0.503
Sorafenib (Standard)0.090

Data from a study on related benzylindoline-2-one derivatives. mdpi.com

Enzyme Inhibition Assays (e.g., α-Glucosidase, α-Amylase, 5-LOX, sEH)

The indoline-2,3-dione core structure is a versatile scaffold for designing inhibitors of various enzymes. Among these, α-glucosidase and α-amylase are key targets for the management of type 2 diabetes, as their inhibition can control postprandial hyperglycemia. nih.govnih.gov

Studies on 3,3-di(indolyl)indolin-2-ones, which are structurally related to the isatin (B1672199) core, have shown significant inhibitory activities against both α-glucosidase and α-amylase. nih.gov Interestingly, many of these compounds exhibited higher α-glucosidase inhibition and more desirable lower α-amylase inhibition compared to the standard drug, acarbose (B1664774). nih.gov For instance, one derivative (1i) showed a favorable α-glucosidase inhibition of 67% and a lower α-amylase inhibition of 51%, whereas acarbose showed 19% and 90% inhibition, respectively, under the same conditions. nih.gov This differential inhibition is advantageous as it may reduce the gastrointestinal side effects associated with strong α-amylase inhibition. nih.gov

Table 3: Percentage Inhibition of α-Glucosidase and α-Amylase by Related Indolin-2-one Derivatives (at 50 µg/ml)

Compoundα-Glucosidase % Inhibitionα-Amylase % Inhibition
Derivative 1a37 ± 1192 ± 4
Derivative 1i67 ± 1351 ± 4
Acarbose (Standard)19 ± 590 ± 2

Data from a study on 3,3-di(indolyl)indolin-2-ones. nih.gov

While the isatin scaffold has been explored for inhibition of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) in broader medicinal chemistry research, specific studies focusing on this compound for these targets are less common.

Kinetic Studies of Enzyme Inhibition

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. For inhibitors of α-glucosidase and α-amylase, kinetic analysis helps to elucidate how they interact with the enzyme's active site or allosteric sites.

Although specific kinetic data for this compound is limited, studies on related enzyme inhibitors provide insight. For example, kinetic analysis of plant extracts containing active compounds that inhibit these enzymes has revealed different modes of inhibition, such as competitive and mixed-type inhibition. Kinetic studies on isatin derivatives as inhibitors of other enzymes, like carboxylesterases, have also been performed, demonstrating their potential as lead compounds for developing modulators of drug metabolism. nih.gov Such analyses are crucial for optimizing inhibitor design. nih.gov

Structure-Activity Relationships for Enzyme Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indoline-2,3-dione derivatives, SAR studies have provided valuable insights into the features required for potent enzyme inhibition.

In the context of α-glucosidase and α-amylase inhibition by isatin-based sulfonamides, the nature and position of substituents on both the isatin core and the sulfonamide moiety play a critical role. nih.govacs.org It has been observed that the presence of electron-withdrawing groups (like -NO2) can deactivate the ring system and reduce interactions with the enzyme's active site, leading to decreased inhibitory activity. nih.govacs.org Conversely, substituents that can form hydrogen bonds with the active site residues can enhance the inhibitory potential. acs.org

Furthermore, for other enzymes like carboxylesterases, the inhibitory potency of isatin compounds has been directly related to their hydrophobicity. nih.gov Derivatives with higher lipophilicity (clogP values > 5) typically exhibit significantly greater inhibitory potency, with Ki values in the nanomolar range, whereas less hydrophobic compounds are often ineffective. nih.gov This suggests that physicochemical properties are as crucial as structural features in determining the enzyme-modulating capacity of the indoline-2,3-dione scaffold.

Receptor Binding Investigations (e.g., Atrial Natriuretic Peptide Receptors)

Atrial Natriuretic Peptide (ANP) receptors are key components of the cardiovascular system, regulating blood pressure and fluid balance. nih.govnih.gov The primary receptors for ANP are Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B), which are transmembrane guanylyl cyclases. nih.gov Upon binding of ANP, these receptors are activated, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which mediates the physiological effects of ANP. nih.gov A third receptor, NPR-C, primarily functions as a clearance receptor to remove natriuretic peptides from circulation. nih.gov

While the indoline-2,3-dione scaffold has been investigated for its interaction with a wide range of biological targets, direct binding studies of this compound with Atrial Natriuretic Peptide receptors are not extensively reported in the scientific literature. The exploration of small molecules that can modulate the activity of these receptors is an area of therapeutic interest, but the focus of research on isatin derivatives has predominantly been in the areas of oncology and enzyme inhibition.

Antimicrobial Activity Profiling (Antibacterial, Antifungal)

Isatin and its derivatives, including N-benzyl isatins, have garnered considerable attention for their broad-spectrum antimicrobial activities. brieflands.comsysrevpharm.org The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the isatin core.

Derivatives of isatin have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanisms of action are often multifaceted, involving the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell fusion. nih.gov Studies on various isatin derivatives indicate that substitutions at the 5-position can significantly modulate their antibacterial potency. For instance, the introduction of halogens like bromine, chlorine, or fluorine at the 5-position of the isatin ring has been shown to produce more active compounds. brieflands.com

While specific studies on the bactericidal and bacteriostatic mechanisms of this compound are not extensively detailed in the reviewed literature, the activity of closely related N-benzyl isatin Schiff bases has been evaluated. These compounds have shown moderate antibacterial activity against a range of bacteria, with some derivatives being more active than others depending on the specific substitutions. sysrevpharm.org The antibacterial activity of isatin-quinoline conjugates has also been investigated, revealing that these hybrid molecules can exhibit significant biocidal activity, with mechanisms potentially involving the disruption of the bacterial cell membrane. nih.gov

The following table summarizes the antibacterial activity of some isatin derivatives, providing an insight into the potential efficacy of this compound.

Compound/DerivativeBacterial StrainActivity/Observation
5-Bromo-isatin derivativeStaphylococcus aureusFavorable antimicrobial activity. brieflands.com
Isatin Schiff base (Compound 3c)Staphylococcus aureusHigher activity than amoxicillin (B794) at 16 µg/mL. nih.gov
Isatin Schiff base (Compound 3c)Escherichia coliHigher activity than amoxicillin at 1 µg/mL. nih.gov
N-benzyl isatin Schiff basesVarious Gram-positive and Gram-negative bacteriaModerate antibacterial activity at 5mg/mL. sysrevpharm.org
Isatin-quinoline conjugatesMultidrug-resistant bacterial pathogensSignificant biocidal activity with lower MIC than ampicillin (B1664943) and chloramphenicol. nih.gov

This table is generated based on data for related isatin derivatives to infer the potential activity of this compound.

The isatin scaffold is also a promising pharmacophore for the development of antifungal agents. nih.gov Various derivatives have been synthesized and tested against pathogenic fungi, demonstrating a range of activities. For instance, certain isatin derivatives with substitutions at the 5-position have shown good activity against fungi such as Candida albicans and Aspergillus niger. brieflands.com

The table below presents findings on the antifungal activity of some isatin derivatives.

Compound/DerivativeFungal StrainActivity/Observation
5-Bromo-isatin derivativeCandida albicansHighest activity among tested compounds. brieflands.com
5-Chloro-isatin derivativeCandida albicansHighest activity among tested compounds. brieflands.com
N-benzylisatin Schiff basesCandida albicansNo antifungal activity at the concentrations used. sysrevpharm.org
Isatin derivativesAspergillus nigerModerate to significant antifungal activity. bookpi.org

This table is generated based on data for related isatin derivatives to infer the potential activity of this compound.

Neuropharmacological Studies (e.g., Anticonvulsant Properties)

The isatin core is a recognized pharmacophore in the design of central nervous system active agents, with numerous derivatives exhibiting anticonvulsant properties. nih.gov Research into 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) urea (B33335) derivatives has provided significant insights into the anticonvulsant potential of compounds structurally related to this compound. nih.govnih.gov

These studies have employed standard preclinical models for epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the efficacy of these compounds. nih.govnih.gov Several derivatives in this series have demonstrated significant anticonvulsant activity in both screening models, indicating a broad spectrum of action against different seizure types. nih.gov Notably, some of these compounds were found to be devoid of any neurotoxicity at their effective doses. nih.gov

The anticonvulsant activity of these derivatives is attributed to their specific structural features, which align with the pharmacophore model for anticonvulsant drugs. nih.gov The presence of the benzyl (B1604629) group at the N-1 position of the isatin ring is a common feature in these active compounds.

The following table summarizes the anticonvulsant activity of selected 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) urea derivatives.

CompoundAnticonvulsant Screening ModelActivity/Observation
5fMESActive. nih.gov
5hMES and scPTZSignificant activity; marked protection at 300 mg/kg. nih.gov
5iMES and scPTZSignificant activity; marked protection at 300 mg/kg; protection in MES at 100 mg/kg. nih.gov
5kMES and scPTZSignificant activity. nih.gov
5lMES and scPTZSignificant activity. nih.gov

This table is based on data for urea derivatives of 1-substituted benzyl-2,3-dioxoindolin-5-yl, which are structurally related to this compound.

Interaction with Biomacromolecules (e.g., Serum Albumins)

Studies on the interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with BSA revealed that the compound effectively binds to the albumin, quenching its intrinsic fluorescence through a static quenching mechanism. nih.gov The binding was found to be spontaneous and enthalpy-driven, with the compound interacting with Site I (subdomain IIA) of BSA. nih.gov Similarly, investigations into the interactions between tetrahydroisoindoline-1,3-dione derivatives and HSA showed that these compounds bind spontaneously to HSA, primarily through electrostatic interactions, also at a single binding site. nih.gov

The table below outlines the key interaction parameters observed for related dione (B5365651) derivatives with serum albumins.

CompoundSerum AlbuminKey Findings
5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dioneBovine Serum Albumin (BSA)Static fluorescence quenching; spontaneous and enthalpy-driven binding; interacts with Site I. nih.gov
Tetrahydroisoindoline-1,3-dione derivativesHuman Serum Albumin (HSA)Spontaneous binding; primarily electrostatic interactions; single binding site. nih.gov

This table presents data from studies on other dione derivatives to infer the potential interactions of this compound with serum albumins.

Emerging Research Directions and Potential Non Clinical Applications of 5 Benzylindoline 2,3 Dione

Applications in Materials Science and Optoelectronics

The inherent properties of the isatin (B1672199) scaffold, particularly its electron-accepting nature, make 5-Benzylindoline-2,3-dione and its derivatives promising candidates for applications in materials science and optoelectronics. The extended π-conjugation system and the presence of carbonyl groups contribute to their potential use as n-type organic semiconductors and functional dyes.

Derivatives of isatin have been investigated as building blocks for donor-acceptor (D-A) polymers used in organic thin-film transistors. These polymers have demonstrated ambipolar charge transport capabilities, meaning they can conduct both holes (p-type) and electrons (n-type). This dual functionality is highly desirable for the fabrication of complementary logic circuits, which are the cornerstone of modern electronics. The electron-deficient nature of the isatin core facilitates electron injection and transport, a key characteristic for n-type materials.

Furthermore, the chromophoric nature of the indoline-2,3-dione system lends itself to the development of novel dyes. Isatin derivatives have been utilized in the synthesis of azo-disperse dyes, which are known for their applications in coloring synthetic fibers like polyester. These dyes often exhibit good fastness properties, making them suitable for industrial applications. The benzyl (B1604629) group at the 5-position can be strategically functionalized to tune the color and photophysical properties of the resulting dyes.

Table 1: Potential Applications in Materials Science

Application AreaRole of this compoundPotential Advantages
Organic Electronics Building block for n-type or ambipolar polymersSolution processability, tunable electronic properties
Dye Synthesis Chromophoric core for disperse and functional dyesGood color strength and fastness properties
Photovoltaics Component in organic solar cellsPotential for broad absorption and efficient charge separation

Role as Precursors in Complex Heterocyclic Synthesis

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. koreascience.krresearchgate.net The reactive carbonyl group at the C3 position and the lactam functionality provide multiple sites for chemical modification, enabling the construction of intricate molecular architectures. nih.govsysrevpharm.org

The condensation of 5-benzylisatin with various nucleophiles is a common strategy to generate diverse heterocyclic systems. For instance, its reaction with amines can lead to the formation of Schiff bases, which can be further cyclized to yield more complex structures. sysrevpharm.orgbiomedres.us Moreover, the C3-carbonyl group can participate in aldol-type condensations and other carbon-carbon bond-forming reactions, expanding the synthetic possibilities.

A significant application lies in the synthesis of spiro-heterocycles, where the C3-carbon of the isatin ring acts as a spiro center. These spiro compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of these complex molecules often involves multi-component reactions where 5-benzylisatin is a key starting material. researchgate.net

Table 2: Examples of Heterocycles Synthesized from Isatin Derivatives

Reagent(s)Resulting HeterocycleSignificance
AminesSchiff BasesIntermediates for further cyclization
HydrazinesHydrazonesPrecursors for various five- and six-membered heterocycles
Active Methylene (B1212753) CompoundsKnoevenagel condensation productsBuilding blocks for fused heterocyclic systems
o-PhenylenediamineQuinoxaline (B1680401) derivativesImportant scaffolds in medicinal chemistry

Catalytic Applications and Ligand Development

The isatin scaffold, with its nitrogen and oxygen donor atoms, presents an interesting platform for the development of ligands for metal-catalyzed reactions. Schiff bases derived from this compound can act as chelating ligands, forming stable complexes with various transition metals. researchgate.net

These metal complexes have shown potential as catalysts in a range of organic transformations. For example, metal complexes of isatin-derived Schiff bases have been investigated for their catalytic activity in oxidation reactions. researchgate.net The electronic properties of the isatin ring and the nature of the metal center can be fine-tuned to optimize the catalytic efficiency and selectivity of these complexes.

The development of chiral ligands based on the 5-benzylisatin scaffold is another promising area of research. Such ligands could be employed in asymmetric catalysis to produce enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. The rigid structure of the isatin core can provide a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

Development of Advanced Analytical Probes and Sensing Materials

The unique photophysical properties of certain isatin derivatives make them attractive candidates for the development of fluorescent probes and chemical sensors. The fluorescence of these compounds can be modulated by their interaction with specific analytes, such as metal ions or biologically relevant molecules.

Isatin-based fluorescent probes have been designed for the selective detection of various metal ions. The binding of a metal ion to the isatin-derived ligand can lead to a significant change in the fluorescence intensity or wavelength, allowing for the sensitive and selective detection of the target analyte. This "turn-on" or "turn-off" fluorescence response forms the basis of their sensing mechanism.

Furthermore, the isatin scaffold has been incorporated into probes for bio-imaging applications. nih.gov For instance, radiolabeled N-benzyl-isatin analogues have been developed as PET tracers for imaging apoptosis, a process of programmed cell death. rsc.org These probes can provide valuable information about cellular processes in a non-invasive manner, aiding in disease diagnosis and monitoring treatment efficacy. The development of probes based on this compound could offer new tools for analytical and diagnostic purposes.

Future Perspectives in Structure-Based Drug Design (Beyond Clinical Trials)

While the clinical applications of isatin derivatives are a major focus of research, the this compound scaffold also holds significant promise in the preclinical and exploratory phases of structure-based drug design. researchgate.netacs.org The synthetic accessibility and the ease of functionalization of the isatin core allow for the rapid generation of large libraries of compounds for screening against various biological targets. nih.govnih.gov

The understanding of the structure-activity relationships (SAR) of isatin derivatives is crucial for the rational design of more potent and selective inhibitors of specific enzymes or receptors. researchgate.netacs.org Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of 5-benzylisatin derivatives to their target proteins, guiding the design of new analogues with improved pharmacological profiles. nih.gov

Future research in this area will likely focus on exploring novel biological targets for 5-benzylisatin derivatives beyond the traditional areas of anticancer and antiviral research. The versatility of the isatin scaffold suggests that it could be adapted to interact with a wide range of protein families, opening up new avenues for drug discovery.

Sustainable Synthesis and Environmental Considerations in Production

The increasing emphasis on green chemistry has prompted the development of more environmentally friendly methods for the synthesis of isatin and its derivatives. dergipark.org.tr Traditional methods often involve the use of harsh reagents and solvents, leading to the generation of significant amounts of chemical waste. researchgate.netresearchgate.net

Recent research has focused on the development of catalytic and solvent-free methods for the synthesis of isatins. These approaches aim to reduce the environmental impact of the production process by minimizing waste, using less hazardous substances, and improving energy efficiency. For example, the use of solid acid catalysts or microwave-assisted synthesis has shown promise in providing cleaner and more efficient routes to isatin derivatives.

The application of these green synthetic methodologies to the production of this compound is an important area of future research. By adopting more sustainable manufacturing processes, the chemical industry can reduce its environmental footprint while continuing to provide access to this valuable chemical building block.

Conclusion

Summary of Key Research Findings and Contributions

Investigations into 5-Benzylindoline-2,3-dione and its analogs have predominantly highlighted their significant potential as anticancer and antimicrobial agents. The versatility of the isatin (B1672199) core allows for structural modifications that have led to the synthesis of numerous derivatives with enhanced biological activities. nih.gov

Key contributions in this area include the establishment of structure-activity relationships (SAR), which have demonstrated that substitutions at the N-1 position of the isatin ring, such as the introduction of a benzyl (B1604629) group, can lead to more active compounds. frontiersin.org Furthermore, modifications at other positions of the isatin core have been shown to modulate the biological effects of these derivatives.

Anticancer Research:

A substantial body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines. For instance, certain N-benzylisatin derivatives have shown enhanced cytotoxicity compared to their unsubstituted counterparts. nih.gov The mechanisms underlying these anticancer effects are multifaceted and include the induction of apoptosis and the inhibition of key cellular processes such as migration and angiogenesis. nih.gov

Highlighted below are some of the notable findings in anticancer research involving derivatives of this compound:

Derivative TypeKey FindingsReference Cancer Cell Lines
5-Arylisatin Derivatives A number of 5-arylisatin derivatives have been synthesized and evaluated for their cytotoxic effects. Structure-activity relationship studies have indicated that N-substituted benzyl and C-5 substituted phenyl groups can significantly enhance cytotoxic activity. nih.govHuman leukemia K562 cells nih.gov
N-Benzylisatin-Aryl Hydrazones These derivatives have been designed and synthesized with the aim of developing anticancer agents with minimal side effects. Some compounds in this series have demonstrated potent antiproliferative activity, in some cases exceeding that of the established drug Gefitinib. mdpi.comA549 (lung carcinoma) and HeLa (cervical cancer) cell lines mdpi.com
Fluorinated 1-Benzylisatins The introduction of fluorine atoms into the 1-benzylisatin structure has been explored to modulate biological activity. These compounds have shown moderate activity against various cancer cell lines, with their cytotoxic action linked to the induction of apoptosis. nih.govHuTu-80 (duodenal adenocarcinoma) cells nih.gov
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones This class of derivatives has been investigated for its anticancer potential, with some compounds showing significant activity against breast cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis. mdpi.comMCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma) cell lines mdpi.com

Antimicrobial Research:

In addition to their anticancer properties, derivatives of this compound have been explored for their antimicrobial activities. Research in this area has led to the synthesis of novel compounds with activity against various bacterial strains.

Key findings in antimicrobial research include:

Derivative TypeKey Findings
Schiff Bases of N-Benzyl Isatin The synthesis of Schiff bases from N-benzyl isatin derivatives has yielded compounds with moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. sysrevpharm.org

Challenges and Opportunities in this compound Research

Despite the promising findings, the journey of this compound derivatives from laboratory research to clinical application is fraught with challenges. A primary hurdle is the optimization of synthetic routes to produce these compounds in high purity and yield, as severe reaction conditions can sometimes lead to the formation of by-products. mdpi.com

Furthermore, while in vitro studies have demonstrated significant biological activity, the translation of these findings into in vivo efficacy requires overcoming challenges related to bioavailability, metabolic stability, and potential off-target effects. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles is a critical area of focus.

However, these challenges also present significant opportunities. The structural versatility of the this compound scaffold offers a vast chemical space for the design and synthesis of new derivatives with enhanced potency and selectivity. nih.gov There is a considerable opportunity to explore the development of hybrid molecules that combine the this compound core with other pharmacophores to create multifunctional agents with novel mechanisms of action.

Outlook for Future Academic and Pre-clinical Research Directions

The future of this compound research is poised for exciting advancements. Building upon the existing foundation of knowledge, future academic and pre-clinical research is likely to focus on several key areas:

Mechanism of Action Studies: While initial studies have shed light on the biological activities of these compounds, a deeper understanding of their molecular targets and mechanisms of action is crucial. Future research should employ advanced techniques to elucidate the specific cellular pathways modulated by these derivatives.

Expansion of Therapeutic Applications: While the primary focus has been on anticancer and antimicrobial activities, the broad biological profile of isatin derivatives suggests that this compound analogs may have potential in other therapeutic areas, such as anti-inflammatory and antiviral applications. acs.orgmdpi.com

Development of Drug Delivery Systems: To address challenges related to bioavailability and targeted delivery, the development of novel drug delivery systems, such as nano-formulations, holds significant promise for enhancing the therapeutic efficacy of this compound derivatives. rsc.org

In Vivo and Pre-clinical Studies: A critical next step is the progression of the most promising derivatives into in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. These pre-clinical studies are essential for validating the therapeutic potential of these compounds and identifying candidates for further clinical development.

Exploration of Metal Complexes: The coordination of isatin derivatives to metal ions has been shown to sometimes enhance their biological properties. frontiersin.org Future research could explore the synthesis and evaluation of metal complexes of this compound to develop novel therapeutic agents.

Q & A

Q. What are the common synthetic routes for 5-Benzylindoline-2,3-dione derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the indoline-2,3-dione core via alkylation or nucleophilic substitution. For example, 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione can be synthesized by reacting 5-chloroindoline-2,3-dione with propargyl bromide under phase-transfer catalysis (K₂CO₃, TBAB catalyst in DMF) . Optimization includes adjusting stoichiometry (e.g., 1.2 eq of alkylating agent), solvent polarity, and reaction time. Purification via silica gel chromatography (ethyl acetate/hexane eluent) ensures product homogeneity .

Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:
  • Data collection at 296 K with Mo-Kα radiation.
  • Space group determination (e.g., monoclinic P2₁/c for 1-benzyl-4-chloroindoline-2,3-dione ).
  • Refinement parameters: R factor < 0.05, wR factor < 0.10, and data-to-parameter ratio > 15 .
  • Validation using mean C–C bond length deviations (e.g., 0.003 Å ).

Q. What in vitro assays are used to evaluate the antibacterial activity of this compound derivatives?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 5-methyl vs. 5-trifluoromethoxy groups) on activity .
  • Toxicity Screening : Assess cytotoxicity via MTT assay on mammalian cell lines .

Advanced Research Questions

Q. How do substituents at the benzyl position influence the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies reveal:
  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) at the 4-position enhance antibacterial activity by increasing electrophilicity .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability .
  • Data Table :
SubstituentPositionMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
-Cl48.232.5
-OCH₃425.0>100

Q. What methodological challenges arise in refining the crystal structures of halogenated derivatives using SHELXL?

  • Methodological Answer :
  • Disorder Modeling : Halogens (e.g., Cl, Br) may exhibit positional disorder, requiring multi-site occupancy refinement .
  • Thermal Parameters : High anisotropic displacement for halogens necessitates restrained refinement (ISOR/DFIX commands in SHELXL) .
  • Twinned Data : For low-symmetry crystals, twin law matrices (e.g., -h, -k, l) must be applied during integration .

Q. How can computational methods complement experimental data in understanding the reaction mechanisms of organocatalytic derivatization?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for key steps (e.g., Michael addition in organocatalytic cascades) .
  • NBO Analysis : Quantify charge transfer in intermediates (e.g., enamine formation from α,β-unsaturated esters) .
  • MD Simulations : Predict solvent effects on enantioselectivity in Diels-Alder reactions .

Safety and Handling Protocols

Q. What safety protocols are recommended for handling halogenated indoline-2,3-dione derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and EN 166-compliant goggles .
  • Ventilation : Use fume hoods to avoid inhalation of harmful vapors (e.g., 4-fluoroindoline-2,3-dione) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported antibacterial activities of structurally similar derivatives?

  • Methodological Answer :
  • Standardize Assays : Use consistent bacterial strains and growth media .
  • Control Variables : Account for substituent positional isomers (e.g., 4-Cl vs. 5-Cl) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.